molecular formula C18H31NO2 B1666459 (2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutan-1-ol CAS No. 241476-71-1

(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutan-1-ol

Cat. No. B1666459
M. Wt: 293.4 g/mol
InChI Key: ITJCKQTXCLGXHE-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AAL-R is a potent immunomodulator which activates sphingosine-1-phosphate receptor. It is a derivative of FTY720.

Scientific Research Applications

Proteolytic Enzyme Research

(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutan-1-ol has been utilized in the study of proteolytic enzymes, particularly in methodologies involving paper chromatography with 2-methylbutan-2-ol-phthalate solvent to separate dinitrophenyl amino acids (Press, Porter, & Cebra, 1960).

Biofuel Production

This compound has shown relevance in biofuel research, specifically in the context of glucose to isobutanol conversion through a modified amino acid pathway in recombinant organisms. Its role in overcoming the cofactor imbalance in anaerobic isobutanol production has been highlighted, which is pivotal for biofuel commercialization (Bastian et al., 2011).

Renin Inhibitory Peptides

In the field of medicinal chemistry, the compound has been used in the synthesis of renin inhibitory peptides. These peptides, incorporating a similar molecular structure, have shown potent inhibition of human plasma renin, indicating its potential in therapeutic applications (Thaisrivongs et al., 1987).

Stereochemistry and Synthetic Chemistry

Its stereoselective synthesis is a subject of interest in synthetic chemistry, particularly in the creation of substructures found in naturally occurring bioactive compounds (Uemura et al., 2001).

Anticancer Drug Research

There has been investigation into its derivatives in anticancer drug research. Specifically, amino acetate functionalized Schiff base organotin(IV) complexes containing similar molecular structures have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

properties

CAS RN

241476-71-1

Product Name

(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutan-1-ol

Molecular Formula

C18H31NO2

Molecular Weight

293.4 g/mol

IUPAC Name

(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutan-1-ol

InChI

InChI=1S/C18H31NO2/c1-3-4-5-6-7-14-21-17-10-8-16(9-11-17)12-13-18(2,19)15-20/h8-11,20H,3-7,12-15,19H2,1-2H3/t18-/m1/s1

InChI Key

ITJCKQTXCLGXHE-GOSISDBHSA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)CC[C@](C)(CO)N

SMILES

CCCCCCCOC1=CC=C(C=C1)CCC(C)(CO)N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CCC(C)(CO)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AAL-R;  AALR;  AAL R;  AAL(R);  AAL-(R)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutan-1-ol
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(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutan-1-ol
Reactant of Route 6
(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutan-1-ol

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